1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features an indole moiety, a pyrazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the reaction of tryptamine with a suitable sulfonyl chloride to introduce the sulfonamide group. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industry: The compound is explored for its potential use in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of their natural substrates. The pyrazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1-ETHYL-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential antiviral and anti-inflammatory activities.
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties and studied for its effects on the central nervous system
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20-12(2)16(11-18-20)23(21,22)19-9-8-13-10-17-15-7-5-4-6-14(13)15/h4-7,10-11,17,19H,3,8-9H2,1-2H3 |
InChI Key |
KXKUVHUFOJTUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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